2-(Trifluoromethyl)naphthalene-7-methanol
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Overview
Description
2-(Trifluoromethyl)naphthalene-7-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process can be carried out under various conditions, often requiring the presence of a radical initiator and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-7-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as organolithium compounds or Grignard reagents are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthaldehyde or naphthoic acid derivatives .
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-7-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)naphthalene-7-methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in the target molecule . This combination of features allows the compound to modulate specific biological pathways effectively.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)naphthalene-7-methanol
- 2-(Trifluoromethyl)naphthalene-6-methanol
- 2-(Trifluoromethyl)naphthalene-8-methanol
Comparison: Compared to its analogs, 2-(Trifluoromethyl)naphthalene-7-methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the 7-methanol derivative may exhibit different binding affinities and selectivities compared to the 6- or 8-methanol derivatives .
Properties
Molecular Formula |
C12H9F3O |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
[7-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6,16H,7H2 |
InChI Key |
OTALCTLJVBUHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CO |
Origin of Product |
United States |
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